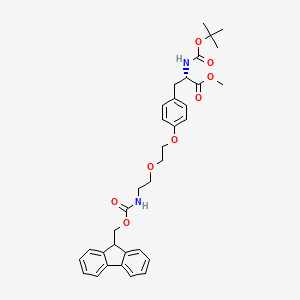
FmocNHPEG2-BocNH-Tyrosine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FmocNHPEG2-BocNH-Tyrosine Methyl Ester is a chemical reagent widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid known for its aromatic properties and ability to participate in hydrogen bonding. The compound consists of a tyrosine residue protected with a Boc (tert-butoxycarbonyl) group and an Fmoc (fluorenylmethyloxycarbonyl) group, along with a PEG (polyethylene glycol) linker to enhance solubility and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves several steps:
Protection of Tyrosine: The tyrosine residue is first protected with a Boc group to prevent unwanted reactions during synthesis.
Addition of Fmoc Group: An Fmoc group is added to the amino group of the tyrosine residue, serving as a temporary protecting group.
Incorporation of PEG Linker: A PEG linker is added to the Boc-protected tyrosine residue to increase solubility and stability.
Industrial Production Methods
Industrial production methods for this compound typically involve solid-phase synthesis or solution-phase synthesis, depending on the specific application. The Fmoc and Boc protecting groups are removed under appropriate conditions to expose the free amine and carboxylic acid groups for further chemical modification or bioconjugation .
化学反应分析
Types of Reactions
FmocNHPEG2-BocNH-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Substitution Reactions: Incorporation into peptide chains through solid-phase or solution-phase synthesis.
Common Reagents and Conditions
Deprotection: Mild acidic or basic conditions are used to remove the Fmoc and Boc protecting groups.
Substitution: Standard peptide synthesis reagents and conditions are employed.
Major Products Formed
The major products formed from these reactions are peptides and other biologically active molecules, with the free amine and carboxylic acid groups available for further chemical modification .
科学研究应用
FmocNHPEG2-BocNH-Tyrosine Methyl Ester is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of biologically active molecules and bioconjugates.
作用机制
The mechanism of action of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, while the Boc group prevents reactions at the tyrosine residue. The PEG linker enhances solubility and stability, facilitating the incorporation of the compound into peptide chains .
相似化合物的比较
Similar Compounds
Amino-PEG2-BocNH Tyrosine Methyl Ester: Similar structure but lacks the Fmoc group.
FmocNHPEG2-BocNH-Tyrosine: Similar but without the methyl ester group.
Uniqueness
FmocNHPEG2-BocNH-Tyrosine Methyl Ester is unique due to its combination of Fmoc and Boc protecting groups, along with a PEG linker, providing excellent control over peptide synthesis and enhanced solubility and stability .
属性
IUPAC Name |
methyl (2S)-3-[4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O8/c1-34(2,3)44-33(39)36-30(31(37)40-4)21-23-13-15-24(16-14-23)42-20-19-41-18-17-35-32(38)43-22-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-16,29-30H,17-22H2,1-4H3,(H,35,38)(H,36,39)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYMRLOEJVDXNY-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














